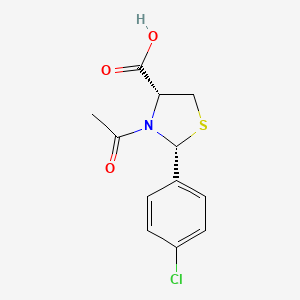

(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Descripción

The compound (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a five-membered 1,3-thiazolidine ring substituted with an acetyl group at position 3, a 4-chlorophenyl group at position 2, and a carboxylic acid at position 2. Its stereochemistry is defined by the (2R,4R) configuration, which is critical for its physicochemical and biological properties. Thiazolidine derivatives are often synthesized via condensation reactions between aldehydes and L-cysteine or its esters, leveraging the inherent chirality of cysteine to control stereochemistry .

This compound is part of a broader class of thiazolidine-4-carboxylic acids, which have been studied for diverse applications, including medicinal chemistry (e.g., antitumor agents ) and synthetic intermediates for cycloaddition reactions .

Propiedades

IUPAC Name |

(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3S/c1-7(15)14-10(12(16)17)6-18-11(14)8-2-4-9(13)5-3-8/h2-5,10-11H,6H2,1H3,(H,16,17)/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFOVUAHECKYBQ-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CS[C@@H]1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ®-4-chlorophenylglycine with thioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of thiazolidine compounds exhibit promising anticancer properties. For instance, studies have shown that related thiazolidine derivatives possess significant inhibitory effects against various cancer cell lines. In particular, compounds containing the thiazolidine scaffold have been evaluated for their activity against leukemia and central nervous system cancers, with some showing over 80% inhibition in cell growth assays .

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 (Leukemia) | 84.19 |

| 4p | SF-295 (CNS) | 72.11 |

Antimicrobial Properties

In addition to anticancer activities, thiazolidine derivatives have been studied for their antimicrobial effects. Compounds similar to (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi . This broad-spectrum activity suggests potential applications in treating infections caused by resistant pathogens.

Future Directions and Research Opportunities

Given the promising biological activities observed in preliminary studies, further research is warranted to explore the full therapeutic potential of (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. Future studies could focus on:

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the thiazolidine structure affect biological activity.

- In Vivo Studies : Assessing the efficacy and safety of this compound in animal models.

- Combination Therapies : Evaluating the potential synergistic effects when used alongside existing anticancer or antimicrobial agents.

Mecanismo De Acción

The mechanism of action of (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Stereochemical Variations

Thiazolidine-4-carboxylic acid derivatives exhibit significant structural diversity, primarily through substitutions at positions 2 and 3 of the thiazolidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Stereochemical Comparison

*Calculated based on molecular formula C₁₂H₁₁ClNO₃S.

Key Observations:

- Stereochemistry : The (2R,4R) configuration is commonly achieved using L-cysteine as a chiral precursor, ensuring consistency in synthetic routes . Racemic mixtures (e.g., 2RS derivatives) are less biologically predictable .

- Substituent Effects :

- 4-Chlorophenyl : Enhances lipophilicity and metabolic stability compared to methoxy or hydroxyl analogs .

- Acetyl Group : Stabilizes the thiazolidine ring and modulates reactivity in cycloaddition reactions .

- Adamantyl/Bulky Groups : Improve target selectivity in medicinal applications but reduce synthetic yields (e.g., 35.1–73.0% yields in adamantylamide derivatives ).

Key Observations:

Actividad Biológica

(2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 110078-81-4, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound features a thiazolidine ring, which is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.

The molecular formula of (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid is C12H12ClNO3S. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H12ClNO3S |

| Molecular Weight | 273.74 g/mol |

| CAS Number | 110078-81-4 |

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds found that modifications in the thiazolidine structure could enhance antibacterial activity against various strains of bacteria. Specifically, (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is essential for therapeutic applications .

The biological activity of (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid may be attributed to its ability to modulate specific cellular pathways involved in inflammation and apoptosis. The thiazolidine ring may interact with cellular receptors or enzymes that are pivotal in these processes. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .

Study on Antibacterial Properties

A study conducted on various thiazolidine derivatives highlighted the antibacterial efficacy of (2R,4R)-3-acetyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations .

Evaluation of Cytotoxic Effects

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in cytotoxicity, suggesting potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.